molecular formula C28H24ClNO5 B14101353 7-Chloro-1-(4-methoxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Chloro-1-(4-methoxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14101353
M. Wt: 489.9 g/mol
InChI Key: ZUXZANYOGKQCJX-UHFFFAOYSA-N
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Description

“7-Chloro-1-(4-methoxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrroles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-Chloro-1-(4-methoxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. Key steps may include:

    Formation of the chromeno[2,3-c]pyrrole core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of substituents: Functional groups such as chloro, methoxy, and methyl groups are introduced through substitution reactions.

    Final assembly: The final compound is assembled through coupling reactions, often using palladium-catalyzed cross-coupling techniques.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This may involve:

    Optimization of reaction conditions: Temperature, pressure, and solvent choice are optimized for maximum yield and purity.

    Use of continuous flow reactors: For large-scale production, continuous flow reactors can enhance efficiency and safety.

    Purification techniques: Techniques such as crystallization, chromatography, and recrystallization are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

“7-Chloro-1-(4-methoxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.

    Substitution: Halogen atoms (e.g., chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “7-Chloro-1-(4-methoxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces, modulating signal transduction pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    Chromeno[2,3-c]pyrrole derivatives: Compounds with similar core structures but different substituents.

    Phenyl-substituted chromenes: Compounds with phenyl groups attached to the chromene core.

    Methoxy-substituted compounds: Compounds with methoxy groups at various positions.

Uniqueness

“7-Chloro-1-(4-methoxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” is unique due to its specific combination of substituents, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C28H24ClNO5

Molecular Weight

489.9 g/mol

IUPAC Name

7-chloro-1-(4-methoxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-6-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C28H24ClNO5/c1-16-14-23-21(15-22(16)29)26(31)24-25(18-6-10-20(34-3)11-7-18)30(28(32)27(24)35-23)13-12-17-4-8-19(33-2)9-5-17/h4-11,14-15,25H,12-13H2,1-3H3

InChI Key

ZUXZANYOGKQCJX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=O)C3=C(O2)C(=O)N(C3C4=CC=C(C=C4)OC)CCC5=CC=C(C=C5)OC

Origin of Product

United States

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